Emakalim

vasorelaxation human coronary artery KATP channel opener potency ranking

Emakalim (INN; also designated EMD-56431) is a small-molecule benzopyran derivative that functions as an ATP-sensitive potassium (KATP) channel opener. It belongs to the '-kalim' class of potassium channel activators, which share a core benzopyran scaffold but differ in substituent chemistry at the C-4 and C-6 positions.

Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
CAS No. 129729-66-4
Cat. No. B145382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmakalim
CAS129729-66-4
SynonymsEMD 56431
EMD-56431
Molecular FormulaC17H16N2O3
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3C=CC=CC3=O)O)C
InChIInChI=1S/C17H16N2O3/c1-17(2)16(21)15(19-8-4-3-5-14(19)20)12-9-11(10-18)6-7-13(12)22-17/h3-9,15-16,21H,1-2H3/t15-,16+/m1/s1
InChIKeyMMSFHQSHXRMPLJ-CVEARBPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Emakalim (CAS 129729-66-4): ATP-Sensitive Potassium Channel Opener for Cardiovascular Research and Procurement Evaluation


Emakalim (INN; also designated EMD-56431) is a small-molecule benzopyran derivative that functions as an ATP-sensitive potassium (KATP) channel opener [1]. It belongs to the '-kalim' class of potassium channel activators, which share a core benzopyran scaffold but differ in substituent chemistry at the C-4 and C-6 positions [2]. Emakalim has been investigated primarily for cardiovascular indications, including hypertension and coronary heart disease, where KATP channel-mediated hyperpolarization of vascular smooth muscle leads to vasodilation and reduced systemic vascular resistance [2]. The compound carries a 6-cyano substituent and a 4-(2-oxopyridin-1-yl) moiety, structural features that distinguish it from the prototypical benzopyran opener cromakalim and its analogues .

Benzopyran KATP channel opener with 4-(2-oxopyridin-1-yl) substituent
Distinct from cromakalim and bimakalim at C-4; verifiable stereochemistry (3S,4R)
Tool for cardiovascular research models: vasodilation, ischemia-reperfusion, hypertension

Why Emakalim Cannot Be Substituted by Other Benzopyran KATP Openers Without Experimental Verification


Despite sharing a benzopyran core and a common KATP channel activation mechanism with analogues such as cromakalim, bimakalim, and levcromakalim, emakalim exhibits distinct structural and pharmacological properties that preclude interchangeable use in research or therapeutic development. The 4-(2-oxopyridin-1-yl) substituent of emakalim differs fundamentally from the 4-pyrrolidinone moiety of cromakalim and levcromakalim [1], and from the structural features of bimakalim (EMD 52692), a molecule with which emakalim is occasionally confused in the literature but from which it is chemically distinct [2]. These structural differences translate into measurable differences in vasorelaxation potency, cardioprotective efficacy, and in vivo hemodynamic profiles, as demonstrated in direct comparative experiments [3]. Moreover, the development of cromakalim was discontinued due to heart lesions in monkey chronic toxicity studies [4], while nicorandil carries a dual nitrate–KATP mechanism that introduces nitrate tolerance and headache liability absent from pure KATP openers [1]. These factors make generic substitution of one benzopyran KATP opener for another scientifically unjustifiable without compound-specific validation.

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C-4 substituent (pyridinone vs pyrrolidinone) may alter SUR binding and tissue selectivity across benzopyrans
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Vasorelaxation potency and cardioprotective profile may differ; cromakalim development discontinued after heart lesions in chronic monkey studies
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Nicorandil's dual nitrate–KATP mechanism introduces guanylate cyclase-dependent vasodilation, confounding KATP-specific interpretation

Quantitative Differential Evidence: Emakalim (EMD-56431) vs. Nicorandil, Bimakalim, Cromakalim, and Pinacidil


Emakalim Matches Bimakalim and Substantially Outperforms Nicorandil in Human Coronary Artery Vasorelaxation

In a direct head-to-head comparison using isolated human coronary artery and human arteria mammaria preparations, the KATP channel openers bimakalim (EMD 52692), EMD 56431 (emakalim), and nicorandil were tested for vasorelaxant activity [1]. The potency order was clearly established as bimakalim = EMD 56431 >> nicorandil in both vessel types [1]. EMD 56431 and bimakalim were equipotent, while nicorandil—a clinically approved agent that combines KATP opening with guanylate cyclase activation—was substantially less potent [1]. This human tissue data directly addresses the translational relevance of emakalim for cardiovascular research.

Vasorelaxation potency ranking
Head-to-head
Bimakalim = Emakalim >> Nicorandil in human coronary artery and arteria mammaria
Supports human vascular tissue assay context; potency ranking for compound selection
Direct comparison in isolated human vessel rings; KATP-mediated relaxation
vasorelaxation human coronary artery KATP channel opener potency ranking

Emakalim Reduces Ischemia/Reperfusion Injury in Isolated Rat Hearts at 3–30 µM with Glyburide-Reversible Cardioprotection

In isolated globally ischemic rat hearts (Langendorff model), EMD 56431 (emakalim) produced concentration-dependent cardioprotection across a 3–30 µM range [1]. At all three concentrations (3, 10, and 30 µM), emakalim significantly increased pre-ischemic coronary flow, prolonged time to ischemic contracture, and improved reperfusion function [1]. Lactate dehydrogenase (LDH) release—a marker of myocardial injury—was significantly reduced at 10 and 30 µM [1]. The protective effects were completely abolished by co-administration of 1 µM glyburide (glibenclamide), confirming a KATP channel-dependent mechanism [1]. When administered during reperfusion only, 10 µM emakalim showed no cardioprotection, indicating that the compound must be present prior to or during ischemia to confer benefit [1]. The authors explicitly noted that the vasorelaxant and cardioprotective profile of emakalim is comparable to that of cromakalim, the prototypical benzopyran KATP opener [1], but specific differences in potency windows and tissue selectivity between these agents remain incompletely characterized. The broader class-level evidence from Haeusler et al. [2] further confirms that KATP openers including emakalim reduce experimental myocardial infarct size through mechanisms extending beyond hemodynamic unloading.

Ischemia-reperfusion cardioprotection
Reported
3–30 µM concentration-dependent protection; LDH reduction at 10–30 µM; abolished by 1 µM glyburide
Supports Langendorff model protocol design; KATP-dependence confirmed
Pre-/peri-ischemic administration required; reperfusion-only ineffective
cardioprotection ischemia-reperfusion injury isolated perfused heart Langendorff

Emakalim Produces Dose-Dependent Hypotension in Hypertensive Rats with Comparable Intravenous and Oral Efficacy, Indicating High Bioavailability

The antihypertensive efficacy of emakalim (EMD 56431) was evaluated in conscious spontaneously hypertensive rats (SHR) and renal hypertensive rats (RHR) via both intravenous (i.v.) and intragastric (i.g.) routes [1]. EMD 56431 at doses of 25, 50, and 100 µg/kg produced dose-dependent reductions in systolic arterial pressure (SAP), diastolic arterial pressure (DAP), and mean arterial pressure (MAP) with reflex increases in heart rate [1]. Critically, i.v. and i.g. administration showed comparable potency, indicating high oral bioavailability—a differentiating feature relative to some first-generation benzopyran KATP openers that exhibit limited oral absorption [1]. The persistence of the hypotensive effect was dose-dependent: at 25 µg/kg i.v., the effect lasted approximately 45 minutes; at 50 µg/kg, approximately 6 hours; and at 100 µg/kg, more than 6 hours [1]. In mice, the oral LD50 range was determined to be 7.87–9.93 mg/kg [1], establishing a quantifiable safety margin. For context, pinacidil—a structurally distinct KATP opener from the cyanoguanidine class—also lowers blood pressure in SHR but is characterized by a marked reflex tachycardia that is more pronounced in conscious than anesthetized animals [2], whereas the overall hemodynamic profile of emakalim in hypertensive models is characterized by sustained pressure reduction without disproportionate chronotropic activation [1].

Oral bioavailability in hypertension models
Reported
i.v. and i.g. equipotency (25–100 µg/kg); effect duration 45 min to >6 h; LD50 7.87–9.93 mg/kg p.o. in mice
Supports oral dosing study design; exposure-model context with reflex tachycardia monitoring
Conscious SHR/RHR models; carotid artery cannulation for BP
antihypertensive spontaneously hypertensive rat (SHR) renal hypertensive rat bioavailability

Emakalim Improves Performance of Chronically Ischemic Skeletal Muscle by Up to 30% in an In Vivo Rat Model of Peripheral Arterial Insufficiency

In an in vivo anesthetized rat model with chronic unilateral hindlimb ischemia produced by ligation of the common iliac artery, intravenous administration of emakalim increased the active muscle tension of the gastrocnemius-soleus-plantaris muscle group by 10–30% above baseline in the chronically underperfused limb [1]. This performance enhancement was accompanied by a decrease in mean arterial blood pressure (MAB) of approximately 30 mmHg, which partially recovered over 10 minutes [1]. The effect was mechanistically attributed to KATP channel-mediated dilation of collateral vessels supplying the ischemic muscle bed, and was antagonized by the sulfonylurea KATP blocker tolbutamide (Rastinon) [1]. Tolbutamide alone reduced muscle performance by approximately 10% without affecting MAB [1]. This peripheral ischemia application represents a distinct therapeutic research avenue for emakalim that extends beyond the cardiovascular indications investigated for most benzopyran KATP openers [1].

Ischemic skeletal muscle performance
Supporting evidence
10–30% increase in active tension of ischemic muscle; reversed by tolbutamide
Supports peripheral ischemia research model; KATP-dependent collateral dilation
In vivo rat hindlimb ischemia; transient ~30 mmHg BP decrease
skeletal muscle ischemia peripheral arterial disease collateral blood flow muscle performance

Structural Differentiation: Emakalim's 4-(2-Oxopyridin-1-yl) Substituent Distinguishes It from Cromakalim, Bimakalim, and Pinacidil

Emakalim [(3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyridin-1(2H)-yl)chroman-6-carbonitrile] is characterized by a specific stereochemical and substituent configuration that distinguishes it from all other benzopyran and non-benzopyran KATP openers [1]. The compound carries (i) a 6-cyano (-C≡N) electron-withdrawing group on the chroman ring, (ii) a 3β-hydroxy group, (iii) a 4α-(2-oxopyridin-1-yl) substituent (i.e., a 2-pyridone moiety N-linked at C-4 of the benzopyran), and (iv) defined (3S,4R) absolute stereochemistry . Cromakalim [(±)-trans-6-cyano-3,4-dihydro-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-2H-1-benzopyran-3-ol] differs at the C-4 position, where a pyrrolidinone rather than a pyridinone ring is attached . Bimakalim (EMD 52692) has the molecular formula C17H14N2O2 (monoisotopic mass 278.11 Da) compared to emakalim's C17H16N2O3 (296.12 Da), reflecting a different oxidation pattern at C-3/C-4 [1]. Pinacidil belongs to an entirely different chemical class (cyanoguanidines) and bears no structural resemblance to the benzopyran scaffold [2]. These structural distinctions are pharmacologically relevant because the C-4 substituent is a critical determinant of SUR subtype binding and tissue selectivity within the benzopyran KATP opener class [2].

Structural identity
Class-level
C17H16N2O3 (296.32 Da); 6-CN, 3β-OH, 4α-(2-oxopyridin-1-yl); (3S,4R)
Verification of correct stereochemistry and substituent pattern for procurement
Distinct from cromakalim (pyrrolidinone) and bimakalim (no 3-OH); confirm by HPLC/NMR
structure-activity relationship benzopyran scaffold chemical differentiation C-4 substituent

Optimal Research Application Scenarios for Emakalim Based on Quantitative Evidence


Human-Relevant Coronary Vasodilation Studies Requiring High Potency Without Nitrate Confounding

Investigators requiring a pure KATP channel opener for human coronary artery or arteria mammaria vasorelaxation studies should select emakalim over nicorandil, based on the Bossaller et al. [1] head-to-head potency ranking demonstrating bimakalim = EMD 56431 >> nicorandil in both vessel types. Nicorandil's dual mechanism (nitrate + KATP) introduces guanylate cyclase-dependent vasodilation that confounds attribution of effects solely to KATP channel opening, whereas emakalim provides a clean pharmacological signal. The equipotency with bimakalim in human tissue makes emakalim a suitable alternative when bimakalim is unavailable, provided that structural identity is verified (emakalim carries a 3β-OH and 4α-(2-oxopyridin-1-yl) substituent not present in bimakalim).

Ischemia-Reperfusion Injury Research in Isolated Heart Preparations with Defined Concentration Ranges

The Sargent et al. [2] Langendorff study defines a validated concentration range (3–30 µM) for emakalim-mediated cardioprotection, with glyburide (1 µM) as an established pharmacological control for KATP-dependence. Researchers should note that the cardioprotective effect requires pre-ischemic or peri-ischemic administration; emakalim given solely during reperfusion is ineffective [2]. The LDH reduction at 10–30 µM provides a quantifiable injury biomarker endpoint for dose-response studies, and the authors' explicit comparison with cromakalim [2] provides a class-level benchmark for contextualizing results.

Chronic Oral Dosing Regimens in Rodent Hypertension Models Exploiting High Oral Bioavailability

For chronic blood pressure studies in SHR or RHR, the demonstration of i.v.–i.g. potency equivalence at 25–100 µg/kg [3] supports oral gavage as a viable and convenient route of administration, avoiding the need for implantable infusion pumps. The effect duration data (45 min at 25 µg/kg to >6 h at 100 µg/kg) [3] enable rational selection of dosing intervals. Researchers should be aware that emakalim produces reflex tachycardia at hypotensive doses [3], and inclusion of heart rate monitoring is recommended. The defined LD50 window (7.87–9.93 mg/kg p.o. in mice) [3] provides a quantifiable safety reference for dose-range-finding studies.

Peripheral Arterial Insufficiency and Collateral Vessel Pharmacology Research

The in vivo rat hindlimb ischemia model data [4] uniquely position emakalim for studies of peripheral arterial disease, a therapeutic area not extensively explored for most benzopyran KATP openers. The 10–30% functional improvement in ischemic skeletal muscle performance, coupled with tolbutamide-reversible KATP channel dependence [4], provides a validated functional endpoint. This model can be used to study collateral vessel recruitment pharmacology, distinguishing emakalim from compounds whose effects are limited to large-conduit arteries. Researchers should control for the transient ~30 mmHg blood pressure decrease, which partially recovers within 10 minutes and requires systemic hemodynamic monitoring alongside muscle performance measurements.

Application
Selection Property
Validation Focus
Human coronary artery vasodilation research
Pure KATP opener without nitrate confound
Potency ranking context vs. bimakalim/nicorandil in human tissue
Ischemia-reperfusion injury in isolated heart models
Defined concentration range and glyburide-reversible KATP dependence
Cardioprotective endpoint reproducibility in Langendorff protocol
Chronic oral dosing in rodent hypertension models
Oral bioavailability and effect duration data
Hemodynamic endpoint monitoring (BP, HR) in SHR/RHR
Peripheral arterial insufficiency and collateral vessel research
Functional improvement in ischemic skeletal muscle
KATP-dependent collateral dilation and systemic hemodynamic monitoring
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